Methyl 2-[1-(4-fluorobenzoyl)-3-oxopiperazin-2-yl]acetate
CAS No.:
Cat. No.: VC9660492
Molecular Formula: C14H15FN2O4
Molecular Weight: 294.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H15FN2O4 |
|---|---|
| Molecular Weight | 294.28 g/mol |
| IUPAC Name | methyl 2-[1-(4-fluorobenzoyl)-3-oxopiperazin-2-yl]acetate |
| Standard InChI | InChI=1S/C14H15FN2O4/c1-21-12(18)8-11-13(19)16-6-7-17(11)14(20)9-2-4-10(15)5-3-9/h2-5,11H,6-8H2,1H3,(H,16,19) |
| Standard InChI Key | LABXQKPQFSMXPS-UHFFFAOYSA-N |
| SMILES | COC(=O)CC1C(=O)NCCN1C(=O)C2=CC=C(C=C2)F |
| Canonical SMILES | COC(=O)CC1C(=O)NCCN1C(=O)C2=CC=C(C=C2)F |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name, methyl 2-[1-(4-fluorobenzoyl)-3-oxopiperazin-2-yl]acetate, reflects its intricate architecture:
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A piperazine ring (six-membered diamine) serves as the central scaffold.
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Substituents include a 4-fluorobenzoyl group at position 1, a ketone at position 3, and a methyl acetate side chain at position 2.
Spectroscopic and Computational Data
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SMILES:
COC(=O)CC1N(C(=O)C2=CC=C(F)C=C2)C(=O)CN1 -
InChIKey: Derived from similar piperazine derivatives, likely incorporating the fluorobenzoyl fingerprint region .
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X-ray Crystallography: No direct data exists, but related oxopiperazine structures exhibit planar amide groups and chair-conformed piperazine rings .
Synthesis and Structural Analogues
Synthetic Routes
The synthesis of methyl 2-[1-(4-fluorobenzoyl)-3-oxopiperazin-2-yl]acetate likely involves multi-step reactions, as demonstrated in studies on analogous compounds :
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Amide Coupling: Reacting 4-fluorobenzoic acid derivatives with piperazine precursors.
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Oxidation: Introducing the ketone moiety at position 3 via oxidation of a secondary amine.
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Esterification: Attaching the methyl acetate group using methyl chloroacetate or similar reagents.
A representative pathway from the literature involves:
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Coupling 4-fluorobenzoyl chloride with a Boc-protected piperazine intermediate.
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Deprotection with trifluoroacetic acid (TFA) to yield a free amine.
Key Analogues and Modifications
Physicochemical Properties
Stability and Reactivity
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Thermal Stability: Piperazine derivatives generally decompose above 200°C. The 4-fluorobenzoyl group may enhance thermal stability due to aromatic stacking .
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Hydrolytic Sensitivity: The ester group is prone to hydrolysis under acidic or basic conditions, necessitating anhydrous storage .
Solubility and Partitioning
| Property | Value (Predicted) | Method of Estimation |
|---|---|---|
| LogP (Octanol-Water) | 1.2–1.8 | ChemAxon Calculator |
| Aqueous Solubility | ~50 µM | QSPR Models |
| Compound | Human Liver Microsome t₁/₂ (min) | Mouse Liver Microsome t₁/₂ (min) |
|---|---|---|
| 4a (aryl acyl oxopiperazine) | 7.9 ± 0.3 | 1.8 ± 0.03 |
| 4f (fluorinated derivative) | 7.5 ± 0.1 | 1.3 ± 0.1 |
The methyl acetate group in the target compound may improve metabolic stability compared to ethyl esters .
Applications in Drug Discovery
Antimalarial Candidates
Ethyl (4-fluorobenzoyl)acetate derivatives are precursors to benzimidazoles, which show activity against Plasmodium falciparum . The methyl ester variant could optimize pharmacokinetics.
Kinase and Protease Inhibition
Piperazine-based scaffolds are common in kinase inhibitors (e.g., imatinib). The 3-oxo group may chelate metal ions in enzymatic active sites .
Challenges and Future Directions
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Synthetic Optimization: Improving yield in the acylation step.
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In Vivo Studies: Assessing bioavailability and toxicity profiles.
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Target Validation: Identifying specific protein targets via proteomic screening.
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